Cas no 2680769-94-0 (Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate)
![Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate structure](https://www.kuujia.com/scimg/cas/2680769-94-0x500.png)
Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-7255247
- 2680769-94-0
- benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
- Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
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- Inchi: 1S/C15H19NO3/c17-13-6-9-16(11-15(13)7-8-15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
- InChI Key: HYMXVBFWYMLUTM-UHFFFAOYSA-N
- SMILES: OC1CCN(C(=O)OCC2C=CC=CC=2)CC21CC2
Computed Properties
- Exact Mass: 261.13649347g/mol
- Monoisotopic Mass: 261.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
- XLogP3: 1.7
Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7255247-1.0g |
benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate |
2680769-94-0 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
Enamine | EN300-7255247-10.0g |
benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate |
2680769-94-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
Enamine | EN300-7255247-0.5g |
benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate |
2680769-94-0 | 95.0% | 0.5g |
$809.0 | 2025-03-11 | |
Enamine | EN300-7255247-0.25g |
benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate |
2680769-94-0 | 95.0% | 0.25g |
$774.0 | 2025-03-11 | |
Enamine | EN300-7255247-5.0g |
benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate |
2680769-94-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
Enamine | EN300-7255247-2.5g |
benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate |
2680769-94-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 | |
Enamine | EN300-7255247-0.1g |
benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate |
2680769-94-0 | 95.0% | 0.1g |
$741.0 | 2025-03-11 | |
Enamine | EN300-7255247-0.05g |
benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate |
2680769-94-0 | 95.0% | 0.05g |
$707.0 | 2025-03-11 |
Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate Related Literature
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
Additional information on Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate
Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate: A Comprehensive Overview
Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate, also known by its CAS number 2680769-94-0, is a complex organic compound with a unique spirocyclic structure. This compound has garnered significant attention in the fields of organic chemistry and pharmacology due to its potential applications in drug development and material science.
The molecular structure of Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate is characterized by a spiro ring system, which consists of two fused rings sharing a single atom—the nitrogen atom in this case. The spirocyclic framework is further substituted with a hydroxyl group at the 8-position and a carboxylic acid ester group at the 5-position, giving the compound its distinctive chemical properties.
Recent studies have highlighted the potential of Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate as a precursor for the synthesis of bioactive molecules. Its spirocyclic structure provides a rigid framework that can be exploited to design drugs with enhanced pharmacokinetic properties, such as improved bioavailability and reduced toxicity.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the spirocyclic core. Researchers have employed various methodologies, including ring-closing metathesis and intramolecular cyclization, to construct the spiro ring system efficiently. The introduction of the hydroxyl and carboxylic acid ester groups is achieved through subsequent functionalization steps, ensuring precise control over the final product's structure.
In terms of applications, Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate has shown promise in drug discovery programs targeting various therapeutic areas, such as cancer, inflammation, and neurodegenerative diseases. Its ability to modulate key biological pathways makes it an attractive candidate for further investigation.
Moreover, the compound's unique chemical properties have led to its exploration in materials science applications, including the development of advanced polymers and nanomaterials. Its rigid spirocyclic structure provides mechanical stability, which is advantageous for applications requiring high-performance materials.
From an environmental standpoint, researchers have also investigated the biodegradability and eco-friendly synthesis routes for Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate. Green chemistry approaches, such as using renewable feedstocks and catalytic systems, have been employed to minimize the environmental impact of its production.
In conclusion, Benzyl 8-hydroxy-5-azaspiro[2.5]octane-5-carboxylate (CAS No: 2680769940) represents a versatile building block with vast potential across multiple disciplines. Its unique structural features and functional groups make it an invaluable tool for advancing scientific research and technological innovations.
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